molecular formula C7H11NO3 B15370151 Methylcarbamoylethyl acrylate CAS No. 59163-97-2

Methylcarbamoylethyl acrylate

Cat. No.: B15370151
CAS No.: 59163-97-2
M. Wt: 157.17 g/mol
InChI Key: PBVFADSFYQFKNL-UHFFFAOYSA-N
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Description

Such acrylates are typically used in polymer synthesis, adhesives, or coatings due to their reactive double bond and functional side chains. While direct data on this compound is unavailable, comparisons with structurally or functionally related acrylates from the evidence are provided below.

Properties

CAS No.

59163-97-2

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

[3-(methylamino)-3-oxopropyl] prop-2-enoate

InChI

InChI=1S/C7H11NO3/c1-3-7(10)11-5-4-6(9)8-2/h3H,1,4-5H2,2H3,(H,8,9)

InChI Key

PBVFADSFYQFKNL-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CCOC(=O)C=C

Origin of Product

United States

Comparison with Similar Compounds

Methyl Acrylate

  • Structure : Methyl ester of acrylic acid (CH₂=CHCOOCH₃).
  • Properties :
    • Density: 0.956 g/mL at 25°C .
    • Reactivity: Polymerizes readily, reacts with oxidizing agents, strong acids/bases, and amines .
  • Applications :
    • Building block for emulsion and solution polymers .
    • Precursor for adhesives, coatings, and plastics.
  • Safety : Requires strict handling to avoid explosive vapor concentrations and skin contact .

2-(Dimethylamino)ethyl Acrylate

  • Structure : CH₂=CHCOOCH₂CH₂N(CH₃)₂.
  • Properties :
    • Combustible liquid, used as a cationic polymer precursor .
    • Converted to quaternary ammonium salts for flocculants in water treatment .
  • Applications :
    • Cationic flocculants for paper and wastewater industries .
  • Differentiation : Unlike Methyl Acrylate, it introduces cationic charges in polymers, enhancing interactions with negatively charged particles .

Ethyldiglycol Acrylate (EDGA)

  • Structure : Contains ethylene glycol and ethyl groups in the ester chain.
  • Properties :
    • Forms copolymers with acrylates, methacrylates, and styrene .
    • Imparts adhesion, flexibility, and chemical stability to polymers .
  • Applications :
    • Used in coatings, adhesives, and reactive diluents.
  • Unique Feature : The ethylene glycol chain enhances solubility and crosslinking efficiency compared to Methyl Acrylate .

Lauryl Acrylate 1214 (LA 1214)

  • Structure : Long aliphatic chain (C12–C14) attached to acrylate.
  • Properties :
    • Low toxicity, hydrophobicity, and abrasion resistance .
    • High reactivity due to acrylate group .
  • Applications :
    • Modifies polymer rheology and improves weatherability .
  • Differentiation : The long alkyl chain provides hydrophobicity, unlike shorter-chain acrylates like Methyl Acrylate .

Glycidyl Methacrylate

  • Structure : Epoxide-functionalized methacrylate.
  • Properties :
    • Combines epoxide reactivity with methacrylate polymerizability .
  • Applications :
    • Used in crosslinked polymers, dental materials, and coatings.
  • Comparison : The epoxide group enables additional crosslinking pathways, unlike Methylcarbamoylethyl acrylate’s hypothetical carbamoyl functionality .

Key Comparative Data

Compound Key Functional Group Primary Applications Unique Properties Safety Considerations
Methyl Acrylate Methyl ester Polymers, adhesives High reactivity, low density Explosive vapor risk
2-(Dimethylamino)ethyl Acrylate Dimethylamino group Cationic flocculants Introduces positive charge Combustible liquid
Ethyldiglycol Acrylate Ethylene glycol chain Coatings, adhesives Enhances adhesion, flexibility Requires controlled handling
Lauryl Acrylate 1214 Long alkyl chain Hydrophobic polymers Improves weatherability Low toxicity
Glycidyl Methacrylate Epoxide group Crosslinked polymers Dual reactivity (epoxide/acrylate) Requires epoxy safety protocols

Research Findings and Trends

  • Copolymer Utility : Acrylates like EDGA and Lauryl Acrylate are increasingly used in tandem with methacrylates to balance flexibility and strength in polymers .
  • Safety Evolution : Crosslinked acrylates (e.g., Acrylates/C10-30 Alkyl Acrylate Crosspolymer) are deemed safe in cosmetics due to low reactivity and minimal absorption .
  • Industrial Demand : Methyl Acrylate remains a cornerstone in polymer production, with a 2021 report highlighting its cost-effectiveness in the U.S. market .

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